molecular formula C15H14N4S B15212830 5-(4-aminophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine CAS No. 827580-82-5

5-(4-aminophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B15212830
CAS No.: 827580-82-5
M. Wt: 282.4 g/mol
InChI Key: MQIAVOHXKKPQPU-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine is a chemical research reagent featuring the 1,3,4-thiadiazole scaffold, a heterocyclic ring known for its significant and diverse pharmacological properties. This compound is of high interest in medicinal chemistry research for the development of novel therapeutic agents. The 1,3,4-thiadiazole core is a recognized privileged structure in drug discovery. Research on analogous compounds has demonstrated promising anticancer activity , with specific derivatives showing potent effects against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines . The mechanism of action for such compounds may involve the inhibition of key enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis . Furthermore, the 2-amino group on the thiadiazole ring serves as a versatile site for derivatization, allowing for the synthesis of a wide array of analogs for structure-activity relationship (SAR) studies . Beyond oncology research, the 1,3,4-thiadiazole scaffold is associated with a broad spectrum of other biological activities. This includes significant antimicrobial effects against various bacterial and fungal strains , as well as anti-inflammatory potential, where some derivatives act as selective cyclooxygenase-2 (COX-2) inhibitors, similar to the drug Celecoxib . The presence of both aminophenyl and p-tolyl substituents in this molecule may enhance its interaction with biological targets, contributing to its overall research value as a lead compound. This product is intended for laboratory research use only and is not classified as a drug or approved for any diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

827580-82-5

Molecular Formula

C15H14N4S

Molecular Weight

282.4 g/mol

IUPAC Name

5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C15H14N4S/c1-10-2-8-13(9-3-10)17-15-19-18-14(20-15)11-4-6-12(16)7-5-11/h2-9H,16H2,1H3,(H,17,19)

InChI Key

MQIAVOHXKKPQPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-aminophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminobenzenesulfonamide with p-tolyl isothiocyanate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents and reagents may be optimized for cost-effectiveness and yield. Additionally, industrial processes may incorporate continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-aminophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

5-(4-aminophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has potential as a bioactive molecule, with studies investigating its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(4-aminophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-(4-aminophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine can be compared to related thiadiazol-2-amine derivatives, as detailed below:

Physicochemical and Structural Comparisons

Compound Name Position 5 Substituent N-Substituent Key Properties/Bioactivity Yield (%) Molecular Weight
Target Compound 4-Aminophenyl p-Tolyl High polarity, potential H-bonding - -
5-(Di(indolyl)methyl)phenyl analog Di(1H-indol-3-yl)methyl p-Tolyl Antifungal 83 511.18
N-(m-Tolyl) analog Di(1H-indol-3-yl)methyl m-Tolyl Reduced planarity, lower activity 81 511.18
5-(Pyridin-2-yl)-N-(p-tolyl) Pyridin-2-yl p-Tolyl Anticancer (ER stress) - -
4-Chlorophenoxy analog 4-Chloro-2-(2-chlorophenoxy) Ethyl Anticonvulsant (ED50 = 20.11 mg/kg) - -
  • Electronic Effects: The 4-aminophenyl group in the target compound is electron-rich, contrasting with electron-withdrawing groups (e.g., nitro, chloro) in analogs like 5-(4-chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine (). This difference impacts redox properties and receptor binding .
  • Crystallography: Derivatives like (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () exhibit planar thiadiazole rings with dihedral angles of 21.9°–44.3°. The target compound’s amino group may disrupt planarity, altering crystal packing and stability .

Biological Activity

5-(4-aminophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an aminophenyl group and a tolyl group attached to a thiadiazole ring. The molecular formula is C15H14N4SC_{15}H_{14}N_{4}S, with a molecular weight of approximately 282.36 g/mol. The presence of these functional groups contributes to its reactivity and biological properties.

PropertyValue
CAS Number 827580-82-5
Molecular Formula C15H14N4S
Molecular Weight 282.36 g/mol
IUPAC Name 5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Antimicrobial Activity : Its structure allows it to interact with bacterial cell membranes or intracellular targets, disrupting normal cellular processes.
  • Anticancer Properties : Studies suggest that it may induce apoptosis in cancer cells through various pathways.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated activity against various Gram-positive and Gram-negative bacteria, as well as fungi:

  • Minimum Inhibitory Concentration (MIC) values were reported as follows:
    • Against Staphylococcus aureus: MIC = 32 μg/mL
    • Against Escherichia coli: MIC = 64 μg/mL
    • Against Candida albicans: MIC = 42 μg/mL

These findings suggest that the compound has the potential to be developed into an effective antimicrobial agent .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored extensively. For instance, studies have shown that similar compounds can inhibit the growth of cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis. In vitro studies indicated that the compound could reduce cell viability in certain cancer cell lines significantly .

Case Studies and Research Findings

Several studies have investigated the biological activities associated with thiadiazole derivatives:

  • Antifungal Activity : A derivative was shown to exhibit antifungal effects comparable to standard treatments like fluconazole, with significant inhibition percentages against Aspergillus niger and Candida albicans .
  • Antituberculosis Activity : Thiadiazole compounds have been identified as potential candidates for treating tuberculosis due to their ability to inhibit mycobacterial growth .
  • Analgesic and Anti-inflammatory Effects : Some studies have suggested that these compounds may also possess analgesic and anti-inflammatory properties, making them candidates for further pharmacological exploration .

Q & A

Q. Table 1. Synthetic Optimization of Thiadiazole Derivatives

ConditionYield (%)Purity (HPLC)Reference
Ethanol, reflux (4 h)7395%
Ultrasound, 25°C (2 h)8598%
POCl₃, 90°C (3 h)6892%

Q. Table 2. Biological Activity of Selected Analogs

CompoundIC₅₀ (µM, MCF7)MIC (µg/mL, E. coli)Reference
5-(4-Nitrophenyl)-thiadiazol-2-amine28.450
Schiff base (ASB-1)12.7N/A

Critical Research Gaps

  • Mechanistic Studies : Limited data on enzymatic targets (e.g., tyrosine kinase inhibition) and in-vivo pharmacokinetics.
  • Material Science Applications : Corrosion inhibition efficiency in non-acidic environments remains unexplored .

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